molecular formula C7H16N2O B2822457 N-methoxy-N-methylpiperidin-4-amine CAS No. 1517779-75-7

N-methoxy-N-methylpiperidin-4-amine

Cat. No. B2822457
M. Wt: 144.218
InChI Key: GQPMJOCCUNXETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methoxy-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C7H16N2O . It is used in research and has a molecular weight of 144.22 . The compound is available in both powder and liquid forms .


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methylpiperidin-4-amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to an oxygen atom .


Physical And Chemical Properties Analysis

“N-methoxy-N-methylpiperidin-4-amine” has a molecular weight of 144.21 . It is available in both powder and liquid forms . The compound’s specific physical properties such as color, density, hardness, and melting and boiling points are not provided in the available resources .

Scientific Research Applications

Green Chemistry in Amine Synthesis

N-methoxy-N-methylpiperidin-4-amine is implicated in the green synthesis of N-methyl amines, which are crucial in the production of various chemicals such as medicines, pesticides, surfactants, and dyes. Research has demonstrated that the N-methylation of primary or secondary amines with methanol, using specific catalysts like the combined Al2O3–mordenite, presents an eco-friendly pathway for synthesizing N-methyl amines. This process highlights the importance of catalysts in achieving high activity, selectivity, lifetime, and stability for the N-methylation of amines in a hydrogen-free system (Su et al., 2016).

Reaction Mechanisms with Dioxiranes

Another study explores the reaction of aminoxyls with dioxiranes, where methoxyamine derivatives, such as 1-methoxy-2,2,6,6-tetramethylpiperidine, are produced in high yields. This research provides insights into the radical decomposition of dioxiranes triggered by aminoxyls, which is critical for understanding the free-radical mechanism following the initial attack by the aminoxyl at the dioxirane. Such knowledge is valuable in the field of organic chemistry, particularly in understanding reaction mechanisms and designing synthetic pathways (Dinoi et al., 1998).

Continuous Chemoselective Methylation

The chemoselective N-methylation of bifunctionalized amines using supercritical methanol over solid acid and acid-base bifunctional catalysts represents another application area. This method significantly improves the selectivity of the N-methylation process, which is crucial for synthesizing N-methylated amino alcohols and diamines, as well as O-methylated ethylene glycol. The research underscores the importance of catalyst selection in enhancing reaction selectivity and efficiency, offering potential applications in the synthesis of complex organic molecules (Oku et al., 2004).

Enhanced Lipase-Catalyzed N-Acylation

The enhancement of lipase-catalyzed kinetic resolution for preparing enantiopure amines through the use of methoxyacetate in aminolysis reactions represents a significant advancement in the field of enzymatic synthesis. This method, which increases the reaction rate considerably, highlights the potential of utilizing specific acylation reagents to improve the efficiency and selectivity of enzymatic reactions in the synthesis of enantiopure compounds, which are valuable in various pharmaceutical and chemical applications (Cammenberg et al., 2006).

Metabolism of Biologically Active Amines

Research into the metabolism of biologically active amines, such as catechol amines, provides valuable insights into their synthesis, degradation, and pharmacological action. Understanding the metabolic pathways of these compounds is crucial for elucidating their roles in the central nervous system and for developing therapeutic strategies targeting amine metabolism (Friedhoff & Goldstein, 1962).

Safety And Hazards

The safety data sheet for “N-methoxy-N-methylpiperidin-4-amine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

N-methoxy-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(10-2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMJOCCUNXETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylpiperidin-4-amine

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